molecular formula C4HClF2N2 B6227681 2-chloro-4,5-difluoropyrimidine CAS No. 894791-89-0

2-chloro-4,5-difluoropyrimidine

Cat. No.: B6227681
CAS No.: 894791-89-0
M. Wt: 150.5
InChI Key:
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Description

2-chloro-4,5-difluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine class of compounds. It has garnered significant interest in recent years due to its unique physical and chemical properties, which have found applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with fluorinating agents. One common method includes the use of cesium fluoride and potassium fluoride as fluorinating agents in solvents like sulfolane and dimethyl sulfoxide. The reaction is carried out at elevated temperatures, around 145°C to 190°C, to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoropyrimidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is a common reaction where the chlorine or fluorine atoms are replaced by nucleophiles such as amines, alkoxides, or phenols.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, phenols, and aromatic amines are commonly used.

    Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, such as 2-amino-4,5-difluoropyrimidine and 2-alkoxy-4,5-difluoropyrimidine .

Scientific Research Applications

2-chloro-4,5-difluoropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can lead to the disruption of essential biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyrimidine: Similar in structure but lacks the fluorine atoms, which can affect its reactivity and applications.

    2-chloro-5-fluoropyrimidine: Contains only one fluorine atom, making it less reactive compared to 2-chloro-4,5-difluoropyrimidine.

    4,6-Difluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns, leading to varied chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

CAS No.

894791-89-0

Molecular Formula

C4HClF2N2

Molecular Weight

150.5

Purity

95

Origin of Product

United States

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